5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 5747-46-6
VCID: VC0047936
InChI: InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25)
SMILES: COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Molecular Formula: C16H13BrF2N2O3S
Molecular Weight: 431.3 g/mol

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide

CAS No.: 5747-46-6

Reference Standards

VCID: VC0047936

Molecular Formula: C16H13BrF2N2O3S

Molecular Weight: 431.3 g/mol

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide - 5747-46-6

CAS No. 5747-46-6
Product Name 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
Molecular Formula C16H13BrF2N2O3S
Molecular Weight 431.3 g/mol
IUPAC Name 5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide
Standard InChI InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25)
Standard InChIKey XYAVSFJGFIUADD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Canonical SMILES COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Synonyms 11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine
PubChem Compound 1397394
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator